molecular formula C11H8F3N3 B571786 5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine CAS No. 1255634-59-3

5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine

Cat. No.: B571786
CAS No.: 1255634-59-3
M. Wt: 239.201
InChI Key: DMYHBMCRWOMSCT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[2,3’-bipyridin]-5’-amine is a compound that features a trifluoromethyl group attached to a bipyridine structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules to which it is attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, which involves the use of visible light to drive the reaction . The reaction conditions often include the use of ruthenium or iridium-based catalysts and a source of trifluoromethyl radicals, such as trifluoromethyl sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the photoredox catalysis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[2,3’-bipyridin]-5’-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce bipyridine derivatives with altered electronic properties .

Properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-1-2-10(17-5-8)7-3-9(15)6-16-4-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHBMCRWOMSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745060
Record name 5-(Trifluoromethyl)[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-59-3
Record name 5-(Trifluoromethyl)[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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